3,4-Dichlorobenzamidine
Description
3,4-Dichlorobenzamidine is a benzamidine derivative characterized by a benzene ring substituted with chlorine atoms at the 3 and 4 positions and an amidine functional group (-C(NH)NH₂). Amidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in medicinal chemistry, catalysis, and as intermediates in organic synthesis.
Properties
IUPAC Name |
3,4-dichlorobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEZERFURQWJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486482 | |
| Record name | 3,4-DICHLOROBENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-64-0 | |
| Record name | 3,4-DICHLOROBENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzamidine can be synthesized from benzenecarboximidic acid, 3,4-dichloro-, ethyl ester. The synthesis involves the reaction of the ester with ammonia or an amine under controlled conditions to yield the amidine derivative .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzamidine or its derivatives
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamidines can be formed.
Oxidation Products: Oxidation can lead to the formation of benzamides or benzoic acids.
Reduction Products: Reduction typically yields amines or other reduced derivatives.
Scientific Research Applications
3,4-Dichlorobenzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By binding to the active site of these enzymes, this compound prevents their normal function, leading to a range of biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Positional Isomerism : The 3,4- vs. 3,5-dichloro substitution significantly affects molecular symmetry and dipole moments, which can influence crystallization behavior and interactions in host-guest systems .
- Functional Group Impact : Amidines’ strong basicity makes them superior to benzylamines in reactions requiring proton abstraction, while hydroxylated analogs like caffeic acid dominate in biological applications due to bioavailability .
Biological Activity
3,4-Dichlorobenzamidine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and results from relevant studies.
Chemical Structure and Synthesis
This compound is an amidine derivative characterized by two chlorine atoms at the 3 and 4 positions of the benzene ring. The synthesis typically involves the reaction of 3,4-dichlorobenzoic acid with ammonia or an amine under acidic conditions to form the corresponding amidine.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit serine proteases, which are crucial in various physiological processes. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the An Acad Bras Cienc journal evaluated a series of arylamidines, including this compound. The compound displayed notable antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .
- Enzymatic Inhibition : Research conducted on the inhibition of serine proteases demonstrated that this compound effectively inhibits trypsin-like enzymes at low concentrations. This finding indicates its possible application in conditions where protease activity is dysregulated .
- Cytotoxicity Assessment : In vitro assays revealed that while exhibiting antimicrobial properties, this compound maintains a relatively low cytotoxic profile against human cells. This characteristic is crucial for developing safe therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
